5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one
Overview
Description
“5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “4-Bromo-2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline” is a brown powder with a melting point of 178–180°C .Scientific Research Applications
Synthesis and Anticandidal Activity
One of the notable applications of compounds related to 5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one involves their synthesis for potential anticandidal activity. Kaplancıklı (2011) synthesized new oxadiazole derivatives by nucleophilic substitution reactions and tested them against various Candida species. Among these compounds, a particular derivative showed potent activity against Candida, highlighting the potential of such compounds in developing new anticandidal agents (Kaplancıklı, 2011).
Antimicrobial and Antioxidant Properties
Further research by Dey et al. (2022) involved the synthesis of 3,4-dihydropyrimidin-2-one derivatives, which demonstrated good antimicrobial activity against various bacterial and fungal strains, as well as notable antioxidant properties. This study indicates the potential utility of these compounds in antimicrobial and antioxidant applications (Dey et al., 2022).
Chemical Reactions and Derivatives
Research by Smicius et al. (2002) explored the chemical reactions of related oxadiazole compounds, leading to the formation of S-alkyl and N(3)-aminomethyl derivatives. Such chemical versatility is crucial for synthesizing a wide range of compounds for further biological and chemical studies (Smicius et al., 2002).
Antibacterial and Anticancer Potential
Liu et al. (2018) prepared a novel class of 5H-[1,2,4]oxadiazolo[4,5-a]pyrimidine derivatives and tested them for antibacterial and anticancer potential. Compounds containing the 5-bromo-pyrimidine moiety exhibited moderate antibacterial potencies against Gram-positive strains and displayed selectively antiproliferative activity against human cancer cell lines, showing promise for further development as novel antibacterial or anticancer agents (Liu et al., 2018).
Mechanism of Action
Mode of Action
Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This could potentially influence its interaction with biological targets.
Pharmacokinetics
The partitioning and log p studies of similar compounds suggest that they are more lipophilic in nature and should cross the blood–brain barrier (log p > 26) .
Future Directions
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .
Properties
IUPAC Name |
5-bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylpyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-3-8-13-9(17-14-8)5-15-6(2)12-4-7(11)10(15)16/h4H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXKHWNYZUUFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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